molecular formula C11H14N4O5 B11115215 (2Z)-5-hydroxypentan-2-one (2,4-dinitrophenyl)hydrazone

(2Z)-5-hydroxypentan-2-one (2,4-dinitrophenyl)hydrazone

Cat. No.: B11115215
M. Wt: 282.25 g/mol
InChI Key: IPTLJRIEZBMOMZ-WQLSENKSSA-N
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Description

5-Hydroxy-2-pentanone 2-(2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C11H14N4O4 and a molecular weight of 266.2533 . This compound is a derivative of 2-pentanone and is characterized by the presence of a hydrazone group attached to a 2,4-dinitrophenyl moiety. It is commonly used in organic chemistry for various analytical and synthetic purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-pentanone 2-(2,4-dinitrophenyl)hydrazone typically involves the reaction of 5-hydroxy-2-pentanone with 2,4-dinitrophenylhydrazine. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone derivative, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of 5-hydroxy-2-pentanone 2-(2,4-dinitrophenyl)hydrazone follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-pentanone 2-(2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the hydrazone group under mild conditions.

Major Products Formed

The major products formed from these reactions include oximes, reduced ketones or aldehydes, and various substituted hydrazones .

Scientific Research Applications

5-Hydroxy-2-pentanone 2-(2,4-dinitrophenyl)hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-hydroxy-2-pentanone 2-(2,4-dinitrophenyl)hydrazone involves nucleophilic addition-elimination reactions. The 2,4-dinitrophenylhydrazine group adds across the carbon-oxygen double bond of the ketone, forming an intermediate compound. This intermediate then undergoes elimination of water to form the stable hydrazone derivative . The molecular targets and pathways involved in its biological activity are primarily related to its interaction with carbonyl-containing compounds.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H14N4O5

Molecular Weight

282.25 g/mol

IUPAC Name

(4Z)-4-[(2,4-dinitrophenyl)hydrazinylidene]pentan-1-ol

InChI

InChI=1S/C11H14N4O5/c1-8(3-2-6-16)12-13-10-5-4-9(14(17)18)7-11(10)15(19)20/h4-5,7,13,16H,2-3,6H2,1H3/b12-8-

InChI Key

IPTLJRIEZBMOMZ-WQLSENKSSA-N

Isomeric SMILES

C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CCCO

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCCO

solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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